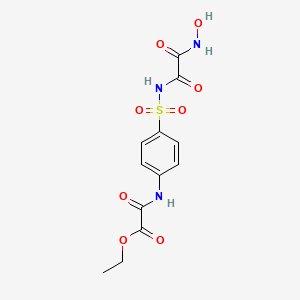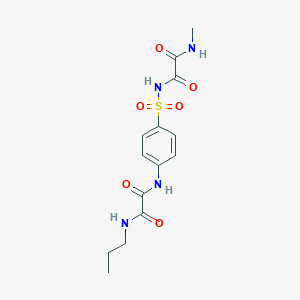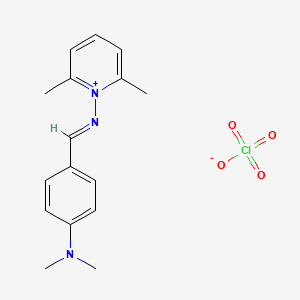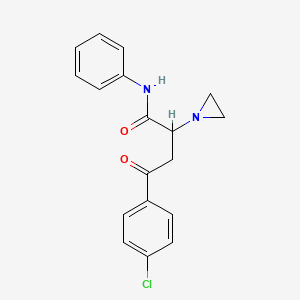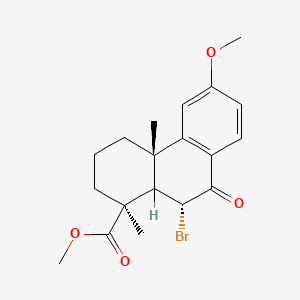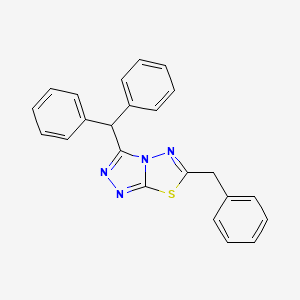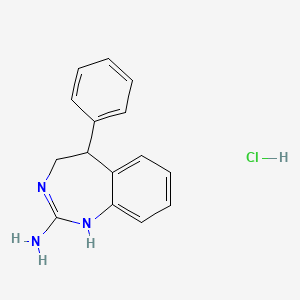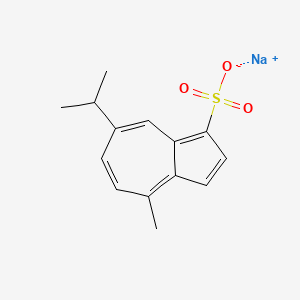
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate is a chemical compound with the molecular formula C14H23NaO5S and a molecular weight of 326.38419 g/mol . This compound is known for its unique chemical structure and interesting biological properties. It is a derivative of azulene, an aromatic hydrocarbon that is notable for its deep blue color and is found in various plants and mushrooms .
Preparation Methods
The synthesis of sodium 7-isopropyl-1,4-dimethylazulenesulphonate typically involves the sulfonation of 7-isopropyl-1,4-dimethylazulene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation at the desired position on the azulene ring .
Industrial production methods may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Scientific Research Applications
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate has a wide range of applications in scientific research:
Biology: The compound has been studied for its anti-inflammatory and anti-ulcer properties.
Medicine: This compound is used in the formulation of anti-inflammatory drugs and treatments for peptic ulcers.
Industry: It is used in the production of dyes and pigments due to its vibrant blue color.
Mechanism of Action
The mechanism of action of sodium 7-isopropyl-1,4-dimethylazulenesulphonate involves its interaction with various molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-ulcer Activity: It promotes the healing of ulcers by enhancing the production of mucus and bicarbonate in the stomach lining, which protects against gastric acid.
Antimicrobial Properties: The compound exhibits antimicrobial activity by disrupting the cell membranes of bacteria and fungi.
Comparison with Similar Compounds
Sodium 7-isopropyl-1,4-dimethylazulenesulphonate can be compared with other azulene derivatives such as:
Guaiazulene: Known for its anti-inflammatory and antioxidant properties, guaiazulene is used in cosmetics and pharmaceuticals.
Chamazulene: This compound is found in chamomile and has anti-inflammatory and antiallergic properties.
Sodium 3-ethyl-7-isopropyl-1-azulenesulfonate: Similar to this compound, this compound has been studied for its anti-ulcer and anti-inflammatory activities.
Properties
CAS No. |
36905-16-5 |
|---|---|
Molecular Formula |
C14H15NaO3S |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
sodium;4-methyl-7-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Na/c1-9(2)11-5-4-10(3)12-6-7-14(13(12)8-11)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
InChI Key |
GGVGLZLLKYLVNX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC(=C2C=C(C=C1)C(C)C)S(=O)(=O)[O-].[Na+] |
Related CAS |
28802-61-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


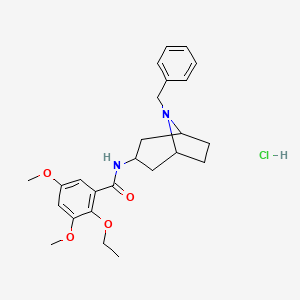
![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-(2,4,6-trimethylphenyl)propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12745927.png)
